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molecular formula C15H22O3 B8388379 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate

2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate

Cat. No. B8388379
M. Wt: 250.33 g/mol
InChI Key: BDNNMOOXJMFACQ-UHFFFAOYSA-N
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Patent
US04150137

Procedure details

To a solution of 3.5 g of p-isobutylphenylacetic acid chloride in 5.9 g of 2-methoxyethanol was added 1.6 g of triethylamine, and the mixture was stirred at room temperature for 4 hours. After the reaction was complete, an inorganic substance produced was filtered off. The filtrate was extracted with ether, and the extract was washed, dehydrated and applied over a column of silica gel. The adsorbates was eluted with ether, and the eluates were freed of ether to give an oily product. Distillation of the product in vacuo gave 2.8 g of p-isobutylphenylacetic acid-2-methoxyethyl ester as a colorless oil, boiling at 97°-98° C./1 mmHg. Analysis-Calculated for C15H22O3 : C, 71.97; H, 8.86. Found: C, 71.63; H, 8.90. Mass spectrum: parent ion 250 m/e.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](Cl)=[O:13])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].C(N(CC)CC)C.[CH3:22][O:23][CH2:24][CH2:25][OH:26]>>[CH3:22][O:23][CH2:24][CH2:25][O:26][C:12](=[O:13])[CH2:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.9 g
Type
reactant
Smiles
COCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an inorganic substance produced
FILTRATION
Type
FILTRATION
Details
was filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether
WASH
Type
WASH
Details
the extract was washed
WASH
Type
WASH
Details
The adsorbates was eluted with ether
CUSTOM
Type
CUSTOM
Details
to give an oily product
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCCOC(CC1=CC=C(C=C1)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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